2-methyl-N'-(2-thienylcarbonyl)benzohydrazide
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Overview
Description
2-methyl-N’-(2-thienylcarbonyl)benzohydrazide is a compound that belongs to the class of hydrazides Hydrazides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(2-thienylcarbonyl)benzohydrazide typically involves the reaction of 2-methylbenzoic acid hydrazide with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 2-methyl-N’-(2-thienylcarbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-(2-thienylcarbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions with a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-methyl-N’-(2-thienylcarbonyl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Hydrazide derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N’-(2-thienylcarbonyl)benzohydrazide involves its interaction with biological targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s structure allows it to interact with various molecular pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: This compound has a similar hydrazide core but with different substituents, leading to different chemical and biological properties.
4-methyl-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide: Another hydrazide derivative with distinct substituents, used in different applications.
Uniqueness
2-methyl-N’-(2-thienylcarbonyl)benzohydrazide is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the 2-thienylcarbonyl group, in particular, may enhance its ability to interact with biological targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
N'-(2-methylbenzoyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H12N2O2S/c1-9-5-2-3-6-10(9)12(16)14-15-13(17)11-7-4-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI Key |
LKNCQBLWSIPNGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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